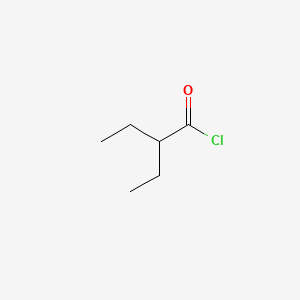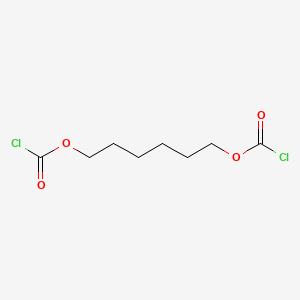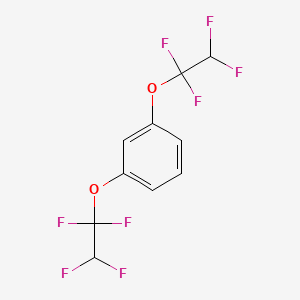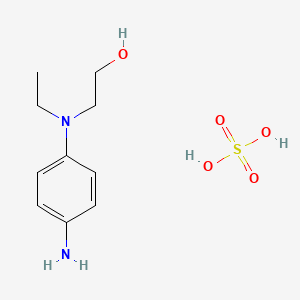
Ethyl 5-nitro-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-nitro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C({11})H({9})NO(_{4})S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features both nitro and ester functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of ethyl 1-benzothiophene-2-carboxylate. A common method includes the following steps:
Nitration Reaction: Ethyl 1-benzothiophene-2-carboxylate is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, at a controlled temperature to introduce the nitro group at the 5-position of the benzothiophene ring.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified, often by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using large reactors to handle the nitration process efficiently.
Automated Purification Systems: Employing automated systems for extraction and purification to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Electrophilic Substitution: The benzothiophene ring can participate in further electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Ethyl 5-amino-1-benzothiophene-2-carboxylate.
Hydrolysis: 5-nitro-1-benzothiophene-2-carboxylic acid.
Electrophilic Substitution: Various halogenated or sulfonated derivatives of the benzothiophene ring.
Scientific Research Applications
Ethyl 5-nitro-1-benzothiophene-2-carboxylate is utilized in several research areas:
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of ethyl 5-nitro-1-benzothiophene-2-carboxylate is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ester group allows for modifications that can enhance the compound’s bioavailability and target specificity.
Comparison with Similar Compounds
Ethyl 5-nitro-1-benzothiophene-2-carboxylate can be compared with other nitrobenzothiophene derivatives:
Ethyl 5-amino-1-benzothiophene-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Mthis compound: Similar but with a methyl ester group, which may affect its physical properties and reactivity.
5-Nitro-1-benzothiophene-2-carboxylic acid:
This compound stands out due to its specific combination of functional groups, making it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
ethyl 5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBQJHVCMFVID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353249 | |
| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25785-09-5 | |
| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














